Kirenol

描述

准备方法

麒麟醇通常采用各种提取方法从豨薟属植物中提取。 最常用的方法是使用乙醇或甲醇等有机溶剂从植物材料中提取化合物 . 然后使用柱层析等技术纯化提取物,以分离麒麟醇 .

科学研究应用

Anti-Inflammatory Properties

Kirenol exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

Rheumatoid Arthritis : Research indicates that this compound significantly inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes associated with rheumatoid arthritis. In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner, suggesting its potential as an anti-rheumatic drug .

Multiple Sclerosis : In experimental autoimmune encephalomyelitis models, this compound treatment delayed disease onset and reduced clinical severity by modulating immune responses and promoting apoptosis in activated T cells .

Osteoarthritis : this compound has shown promise in preventing cartilage degradation in osteoarthritis models. It inhibited IL-1β-induced expression of inflammatory mediators and reduced cartilage damage in vivo .

Bone Regeneration

This compound has been investigated for its role in enhancing bone healing processes. A study demonstrated that this compound promotes fracture healing by activating the Wnt/β-catenin signaling pathway, which is essential for bone mineralization and regeneration .

Cardiovascular Health

This compound's anti-inflammatory effects extend to cardiovascular diseases. It has been shown to protect against oxidized low-density lipoprotein-induced endothelial cell injury by reducing oxidative stress and inflammation, thereby potentially mitigating cardiovascular risks .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of this compound involve multiple signaling pathways:

- AMPK Signaling : this compound's interaction with AMPK signaling has been implicated in its anti-inflammatory actions, particularly during acute inflammatory responses .

- NF-κB Pathway : Inhibition of the NF-κB signaling pathway has been observed, which is crucial for regulating inflammatory responses .

- Mitochondrial Pathway : The induction of apoptosis in activated immune cells via mitochondrial pathways further underscores this compound's potential as an immunomodulatory agent .

Summary of Key Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of pro-inflammatory cytokines | Reduced IL-6, TNF-α secretion; anti-proliferative effects on synoviocytes |

| Multiple Sclerosis | Modulation of T cell activation | Delayed disease onset; increased apoptosis of activated T cells |

| Osteoarthritis | Inhibition of inflammatory mediators | Reduced cartilage degradation; improved OARSI scores |

| Bone Regeneration | Activation of Wnt/β-catenin pathway | Enhanced fracture healing; increased bone mineralization |

| Cardiovascular Health | Reduction of oxidative stress | Protection against endothelial injury; potential cardiovascular benefits |

作用机制

相似化合物的比较

生物活性

Kirenol, a bioactive compound isolated from Herba Siegesbeckiae, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

1. Overview of this compound

This compound is a diterpene that has been identified as a promising natural lead molecule for drug development. Its chemical structure and properties facilitate various biological interactions, making it a candidate for treating multiple diseases.

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties through multiple mechanisms:

- Cytokine Inhibition : this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 in fibroblast-like synoviocytes (FLS), which are crucial in rheumatoid arthritis (RA) .

- Nuclear Factor Kappa-B (NF-κB) Pathway : It inhibits the activation of NF-κB, which is involved in the inflammatory response .

- Apoptosis Induction : this compound promotes apoptosis in activated T cells by modulating Bcl-2 family proteins, increasing Bax expression while decreasing Bcl-2 levels, leading to enhanced caspase-3 activation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Decreased IL-6 and IL-8 production | |

| NF-κB Pathway Inhibition | Reduced NF-κB activation | |

| Apoptosis Induction | Increased Bax; decreased Bcl-2 |

3. Antioxidant Activity

This compound's antioxidant effects are linked to its ability to enhance the expression of antioxidant genes via the Nrf2 signaling pathway. This mechanism helps mitigate oxidative stress in various cell types, including human umbilical vein endothelial cells (HUVECs) exposed to environmental toxins .

4. Anticancer Potential

Research indicates that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:

- Cell Viability Reduction : this compound has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner.

- Mechanisms : The compound activates apoptotic pathways involving mitochondrial dysfunction and caspase activation, similar to its effects on T cells .

Table 2: Anticancer Effects of this compound

| Cancer Type | Effect | Reference |

|---|---|---|

| Multiple Cancer Cell Lines | Decreased cell viability | |

| Mechanism | Induction of apoptosis |

5. Cardioprotective Effects

This compound demonstrates cardioprotective properties by improving endothelial function and reducing oxidative stress. Studies show that it enhances cell survival in HUVECs under oxidative stress conditions induced by benzo(a)pyrene .

6. Case Studies and Clinical Implications

Several preclinical studies highlight this compound's potential in treating autoimmune diseases such as Multiple Sclerosis (MS) and rheumatoid arthritis:

- In experimental autoimmune encephalomyelitis (EAE), this compound treatment delayed disease onset and reduced clinical symptoms by modulating Th1/Th17 cell populations and cytokine profiles .

Table 3: Case Study Findings on this compound

| Condition | Findings | Reference |

|---|---|---|

| EAE (Multiple Sclerosis) | Delayed disease onset; reduced Th1/Th17 | |

| Rheumatoid Arthritis | Inhibited FLS proliferation and cytokine release |

7. Conclusion

This compound is a multifunctional compound with significant biological activities that warrant further investigation for therapeutic applications. Its ability to modulate inflammatory responses, induce apoptosis in harmful cells, and protect against oxidative damage positions it as a valuable candidate for drug development in inflammatory diseases, cancer therapy, and cardiovascular protection.

属性

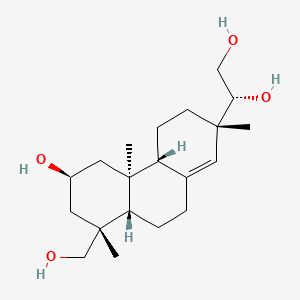

IUPAC Name |

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNTARIOIRWAB-JPDRSCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-56-0 | |

| Record name | Kirenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。